molecular formula C10H13BrFNO2S B2430842 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide CAS No. 1055995-87-3

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide

Cat. No.: B2430842
CAS No.: 1055995-87-3
M. Wt: 310.18
InChI Key: JEFFMFZCMMUXTG-UHFFFAOYSA-N
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Description

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to a benzene ring. It has diverse applications in medicinal and industrial fields.

Scientific Research Applications

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Preparation Methods

The synthesis of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves multiple steps of organic synthesis reactionsThe reaction conditions often require precise control to ensure high purity and good yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    4-bromo-2-fluorobenzenesulfonamide: This compound lacks the diethyl groups, which may affect its chemical properties and applications.

    4-bromo-N,N-dimethyl-2-fluorobenzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFFMFZCMMUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and diethylamine (0.38 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide (0.19 g, 43%) was provided after purification. HRMS: calcd for C10H13BrFNO2S+H+, 309.99071; found (ESI, [M+H]+), 309.9917. HPLC purity 100.0% at 210-370 nm, 9.6 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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